Product packaging for 5-(methylsulfonylmethyl)-1H-pyrazole(Cat. No.:CAS No. 1956365-20-0)

5-(methylsulfonylmethyl)-1H-pyrazole

Cat. No.: B1653803
CAS No.: 1956365-20-0
M. Wt: 160.20
InChI Key: UMAOEOPCSCXTLY-UHFFFAOYSA-N
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Description

5-(Methylsulfonylmethyl)-1H-pyrazole is a high-purity chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.19 g/mol. This specialty chemical features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry, substituted with a methylsulfonylmethyl group, a moiety known to influence pharmacokinetic properties and modulate drug-receptor interactions . The pyrazole core is extensively documented in scientific literature for its wide spectrum of biological activities. Researchers value pyrazole derivatives for their potential in developing novel therapeutic agents with activities including anticancer , antimicrobial , anti-inflammatory , antioxidant , and antidiabetic properties . The structural motif of this compound makes it a valuable intermediate for constructing more complex molecules in drug discovery programs and for probing biological mechanisms. This product is accompanied by characterized analytical data. Nuclear Magnetic Resonance (NMR) spectroscopic analysis is available, with experimental data including 1H NMR acquired on a 600 MHz spectrometer in DMSO solvent . Researchers can utilize this compound as a building block in organic synthesis, a precursor for the development of pyrazole-sulfonamide hybrids with enhanced bioactivity, or as a standard in analytical method development. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2S B1653803 5-(methylsulfonylmethyl)-1H-pyrazole CAS No. 1956365-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylsulfonylmethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-10(8,9)4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAOEOPCSCXTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274145
Record name 1H-Pyrazole, 3-[(methylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956365-20-0
Record name 1H-Pyrazole, 3-[(methylsulfonyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956365-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-[(methylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methylsulfonylmethyl 1h Pyrazole and Its Analogues

Established Synthetic Pathways for 5-(Methylsulfonylmethyl)-1H-pyrazole

Established methods for the synthesis of the pyrazole (B372694) core are foundational to the preparation of this compound. These pathways typically involve the construction of the pyrazole ring from acyclic precursors.

Hydrazone-Based Cyclization Approaches

Hydrazone-based cyclization is a cornerstone of pyrazole synthesis. This approach generally involves the reaction of a hydrazine (B178648) with a 1,3-dielectrophilic species. In the context of synthesizing 5-substituted pyrazoles, the appropriate substitution pattern must be present on the starting materials. For the synthesis of a precursor to this compound, one could envision a reaction starting from a suitably functionalized hydrazone.

A general and versatile method for pyrazole synthesis involves the condensation of hydrazines with β-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of a hydrazine with a 1,3-diketone is a classic method for forming the pyrazole ring. The regioselectivity of this reaction can be influenced by the substitution on both the hydrazine and the diketone.

While a direct synthesis of this compound via a simple hydrazone cyclization with a pre-functionalized diketone is not prominently described, a plausible route could involve the cyclization of a hydrazone derived from a ketone bearing a latent methylsulfonylmethyl group. For example, a ketone of the structure R-CO-CH2-CH2-S(O)2CH3 could react with hydrazine to form a pyrazoline intermediate, which would then be oxidized to the corresponding pyrazole.

A more direct, albeit hypothetical, approach would be the cyclization of a hydrazone with a reagent that introduces the C5-substituent. For example, the reaction of a hydrazone with an α,β-unsaturated compound bearing a methylsulfonylmethyl group at the β-position could potentially lead to the desired pyrazole scaffold after cyclization and subsequent aromatization.

Multistep Reaction Sequences for Pyrazole Core Assembly

Multistep sequences offer a more controlled and often more versatile approach to complex pyrazole derivatives. These methods allow for the sequential introduction of functional groups, providing greater flexibility in the synthesis of target molecules like this compound.

A key strategy involves the initial synthesis of a pyrazole with a functional group at the 5-position that can be subsequently converted to the methylsulfonylmethyl group. A highly relevant approach starts with the synthesis of a 5-(halomethyl)pyrazole. For instance, the bromination of a 5-methylpyrazole derivative can yield a 5-(bromomethyl)pyrazole. A study by Kumar et al. (2015) described the efficient bromination of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a catalytic amount of azoiso-bis-butyronitrile (AIBN) to afford ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate. nih.gov This bromomethyl derivative can then serve as an electrophile for the introduction of the methylsulfonyl group.

The subsequent step would involve a nucleophilic substitution reaction with a suitable source of the methylsulfonyl anion. A common reagent for this purpose is sodium methanesulfinate (B1228633) (CH3SO2Na). The reaction of the 5-(bromomethyl)pyrazole with sodium methanesulfinate would be expected to yield the desired this compound. This two-step sequence is illustrated in the reaction scheme below:

StepReactantsReagentsProduct
15-methyl-1H-pyrazoleNBS, AIBN5-(bromomethyl)-1H-pyrazole
25-(bromomethyl)-1H-pyrazoleCH3SO2NaThis compound

This multistep approach provides a clear and adaptable pathway to the target compound and its analogues by allowing for variation in the starting pyrazole and the nucleophile used in the final step.

Advanced Synthetic Strategies for Pyrazole Derivatives Bearing Methylsulfonyl Moieties

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of functionalized pyrazoles, including those with methylsulfonyl groups. These methods often provide advantages in terms of efficiency, selectivity, and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is particularly versatile for the functionalization of heterocyclic rings like pyrazole.

While a direct Suzuki coupling to introduce a methylsulfonylmethyl group is not standard, this methodology can be employed to synthesize a pyrazole precursor that can then be further elaborated. For example, a 5-halopyrazole can be coupled with a suitable boronic acid or ester to introduce a functionalized side chain. A plausible, though indirect, strategy could involve the Suzuki coupling of a 5-halopyrazole with a boronic ester containing a masked hydroxymethyl group. Subsequent conversion of the hydroxyl to a leaving group and reaction with a methanesulfinate salt would lead to the target molecule.

A more direct application of cross-coupling could involve a Negishi or Stille coupling of a 5-halopyrazole with an organozinc or organotin reagent bearing the methylsulfonylmethyl moiety. However, the preparation and stability of such organometallic reagents might pose challenges.

Recent advances have also focused on the direct C-H functionalization of pyrazoles, which avoids the need for pre-functionalized starting materials. nih.gov A hypothetical C-H activation approach could involve the directed coupling of a pyrazole with a reagent that delivers the methylsulfonylmethyl group, although this remains a developing area of research.

Modern Reaction Technologies in Pyrazole Synthesis

Modern reaction technologies, such as microwave-assisted synthesis, offer significant advantages in terms of reduced reaction times, improved yields, and often milder reaction conditions.

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of heterocyclic compounds, including pyrazoles. acs.orgnih.gov The rapid heating provided by microwave irradiation can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods.

In the context of synthesizing this compound, microwave irradiation could be applied to several steps in the proposed synthetic routes. For instance, the initial cyclization reaction to form the pyrazole core could be significantly accelerated. Furthermore, the nucleophilic substitution of a 5-(bromomethyl)pyrazole with sodium methanesulfinate could also be facilitated by microwave heating, potentially reducing reaction times from hours to minutes.

A study on the microwave-assisted synthesis of novel pyrazolyl sulfones demonstrated the efficient oxidation of pyrazolyl sulfides to the corresponding sulfones using magnesium bis(monoperoxyphthalate)hexahydrate (MMPP) under microwave irradiation. enamine.net While this method yields a direct pyrazole-sulfone linkage, it highlights the utility of microwave technology in the synthesis of sulfur-containing pyrazoles. A similar microwave-assisted approach could potentially be adapted for the final step of the multistep synthesis of this compound.

The application of microwave technology to the synthetic steps outlined above can be summarized in the following table:

Reaction StepConventional MethodMicrowave-Assisted MethodPotential Advantages
Pyrazole Ring FormationHours to days at elevated temperaturesMinutes at controlled temperature and pressureReduced reaction time, improved yields
Bromination of 5-methylpyrazoleRefluxing for several hoursShorter irradiation timesFaster reaction, potentially cleaner product profile
Nucleophilic SubstitutionStirring for hours at room or elevated temperatureMinutes of microwave irradiationSignificant reduction in reaction time

The adoption of these advanced synthetic strategies can lead to more efficient and sustainable routes for the preparation of this compound and its structurally related analogues.

Ultrasound-Irradiation Techniques

The application of ultrasound in chemical synthesis has emerged as a powerful tool for promoting reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. In the context of pyrazole synthesis, particularly those containing sulfone moieties, ultrasound irradiation has proven to be beneficial. Research has shown that ultrasound can facilitate reactions that are otherwise difficult to achieve under silent (non-sonicated) conditions. researchgate.net

The synthesis of substituted pyrazoles containing a sulphone group has been successfully promoted by ultrasound. For instance, the reaction between the carbanions of 1-aryl-2-(phenylsulfonyl)-ethanone and various hydrazonyl halides in ethanol (B145695) proceeds efficiently under ultrasonic irradiation. researchgate.net This method highlights the capacity of ultrasound to enhance the rate and yield of pyrazole ring formation. The physical phenomena behind this enhancement are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with high temperatures and pressures, as well as microjets and shockwaves, which can significantly increase mass transfer and accelerate chemical reactions. researchgate.net

While a direct ultrasound-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, analogous syntheses of sulfonyl-containing pyrazoles provide a strong basis for its feasibility. A plausible approach would involve the ultrasound-promoted condensation of a suitable β-keto sulfone, such as 1-(methylsulfonyl)propan-2-one, with a hydrazine equivalent. The use of ultrasound is anticipated to reduce reaction times and potentially increase the yield compared to conventional heating. researchgate.netekb.eg

Table 1: Ultrasound-Promoted Synthesis of Sulfonyl-Containing Heterocycles

Reactants Product Type Conditions Key Findings Reference
1-Aryl-2-(phenylsulfonyl)-ethanone + Hydrazonyl halides Substituted Pyrazoles Ethanol, Ultrasound Reactions that failed under silent conditions proceeded with high yields; significant reduction in reaction time. researchgate.net
Primary amine + Allyl bromide + Sulfonyl chloride Allyl-sulfonamides EtOH/H₂O, Ultrasound Reaction time reduced from 6-10 hours (stirring) to 15-20 minutes (sonication). researchgate.net
Aldehydes + Hydrazine monohydrate + Ethyl acetoacetate Pyrazole derivatives Water, Ultrasound Efficient synthesis of pyrazoles in an aqueous medium. ekb.eg
Mechanochemical Activation

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles. nih.gov

The typical mechanochemical synthesis of pyrazoles involves the ball-milling of reactants, such as a chalcone (B49325) derivative and a hydrazine, often in the presence of an oxidizing agent. nih.gov This solvent-free approach not only aligns with the principles of green chemistry but also can lead to improved yields and shorter reaction times compared to solution-based methods. nih.gov

Although a specific mechanochemical protocol for this compound has not been documented, the successful synthesis of both pyrazoles and sulfonamides through this method suggests its applicability. For instance, aromatic sulfonamides have been synthesized via a mechanochemical three-component Pd-catalyzed aminosulfonylation. researchgate.net A hypothetical mechanochemical route to the target compound could involve milling a suitable precursor, like 4-methoxy-3-(methylsulfonylmethyl)-3-buten-2-one, with hydrazine hydrate. The mechanical forces would facilitate the intimate mixing and reaction of the solid-state reactants, potentially catalyzed by a solid acid or base, to form the pyrazole ring.

Table 2: Mechanochemical Synthesis of Related Scaffolds

Reaction Type Reactants Conditions Key Findings Reference
N-alkylation Arylpiperazine + Alkylating agent Ball mill, K₂CO₃, TBAB, Zeolite High yield (90%) in 5 minutes for the synthesis of Aripiprazole. nih.gov
Aminosulfonylation Aryl bromides + K₂S₂O₅ + Amines Pd-catalyst, Mechanical milling Provides a new, solvent-free shortcut to a wide range of sulfonamides. researchgate.net

Regioselective Functionalization and Derivatization of the Pyrazole Ring System

The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and biological properties of pyrazole-based compounds. Regioselectivity—the ability to introduce a substituent at a specific position—is of paramount importance. The pyrazole ring has multiple positions available for substitution (N1, C3, C4, and C5), and the outcome of a functionalization reaction is influenced by the existing substituents and the reaction conditions.

For a scaffold like this compound, the primary sites for further derivatization would be the N1 and C4 positions, and potentially the C3 position.

N-Functionalization: The unsubstituted N1 position is nucleophilic and can be readily alkylated, arylated, or acylated. The choice of substituent at the N1 position can significantly impact the compound's properties. For instance, N-alkylation can be achieved under basic conditions using alkyl halides.

C4-Functionalization: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution, especially in the absence of strongly deactivating groups. Reactions such as halogenation, nitration, and formylation (e.g., Vilsmeier-Haack reaction) can be employed to introduce functional groups at this position. sci-hub.se For example, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS occurs selectively at the C4 position. acs.org

C3-Functionalization: Direct functionalization at the C3 position can be more challenging due to the electronic nature of the ring, but can be achieved through metallation-substitution sequences. Deprotonation with a strong base followed by quenching with an electrophile is a common strategy.

The methylsulfonylmethyl group at the C5 position is electron-withdrawing, which will influence the reactivity of the pyrazole ring. It will generally deactivate the ring towards electrophilic substitution, making reactions at the C4 position require more forcing conditions. Conversely, it will increase the acidity of the N1-proton, facilitating N-alkylation. The regioselectivity of these reactions is crucial for building a library of analogues for structure-activity relationship (SAR) studies.

Table 3: Examples of Regioselective Pyrazole Functionalization

Pyrazole Substrate Reagents & Conditions Position Functionalized Product Type Reference
N-Tosylhydrazones + Malononitrile AlBr₃, reflux C3, C4, C5 Highly functionalized pyrazoles
1-Methyl-3-(trifluoromethyl)-1H-pyrazole NBS, MeCN, reflux C4 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole acs.org
4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole n-BuLi, then DMF C5 (via Br-Li exchange) 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde acs.org
Pyrazole Iodobenzene, CuI, 1,10-phenanthroline, K₂CO₃, Sonophotoreactor C-H Arylation Arylated Pyrazoles researchgate.net

Exploration of Intramolecular Cyclization Reactions in the Context of Prodrug Design for Methylsulfonyl-Containing Pyrazole Scaffolds

Prodrug design is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, low bioavailability, or off-target toxicity. One sophisticated approach involves designing a prodrug that releases the active parent drug via a chemical- or enzyme-triggered intramolecular cyclization reaction. This strategy allows for fine-tuning the drug release rate independently of the drug's own structure.

For a methylsulfonyl-containing pyrazole scaffold, a prodrug could be designed by modifying a part of the molecule to include a pro-moiety that, upon activation, undergoes a cyclization reaction, leading to the cleavage of a bond and release of the active pyrazole drug. The sulfonamide group, a close relative of the sulfone, is a particularly interesting functional handle for such designs.

A hypothetical prodrug strategy for a pyrazole-sulfonamide could involve attaching a trigger-linker system to the sulfonamide nitrogen. For example, an ester or phosphate (B84403) group could be introduced, which would be cleaved by endogenous esterases or phosphatases, respectively. This initial cleavage would unmask a nucleophilic group (e.g., a hydroxyl or amino group) that is spatially positioned to attack an electrophilic center, initiating an intramolecular cyclization. This cyclization would, in turn, lead to the cleavage of the N-S bond of the sulfonamide, releasing the parent pyrazole-sulfonamide.

While the literature does not describe a specific prodrug of this compound, the principles of cyclization-activated prodrugs are well-documented. The synthesis of N-sulfonyl pyrazoles is readily achieved through the cyclization of sulfonyl hydrazines with enaminones, demonstrating that the pyrazole ring is stable to conditions that form the sulfonamide linkage. This stability is a prerequisite for developing a prodrug where the pyrazole is the intended active agent. The exploration of such intramolecular cyclization strategies could lead to novel delivery systems for methylsulfonyl-containing pyrazole drugs, potentially enhancing their therapeutic index.

Biological Activity and Mechanistic Investigations of 5 Methylsulfonylmethyl 1h Pyrazole Derivatives

Anticancer Potential and Molecular Mechanisms of Action

Pyrazole (B372694) derivatives have demonstrated significant anticancer potential through various mechanisms. Their versatility allows them to interact with multiple biological targets that are crucial for cancer cell growth and survival. researchgate.net The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes and disrupt signaling pathways that are dysregulated in cancer.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. Pyrazole derivatives have consistently shown potent antiproliferative activity across a diverse panel of human cancer cell lines.

For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were evaluated for their tumor cell growth inhibitory activity. One of the most active pyrazole compounds, designated 5b , exhibited potent growth inhibition (GI₅₀) values of 0.021 µM against the K562 (leukemia) cell line and 0.69 µM against the A549 (lung cancer) cell line. srrjournals.com Other pyrazole derivatives have also shown significant activity; for example, certain 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids displayed potent cytotoxicity against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cells, with IC₅₀ values ranging from 2.82 to 6.28 µM. nih.gov Similarly, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated good cytotoxic activity against Huh7 (liver), MCF-7, and HCT116 (colon) carcinoma cell lines.

The antiproliferative effects of various pyrazole derivatives are summarized in the table below, showcasing their broad spectrum of activity.

Compound ClassCell LineCancer TypePotency (IC₅₀/GI₅₀)
1H-Benzofuro[3,2-c]pyrazole (5b )K562Leukemia0.021 µM (GI₅₀)
1H-Benzofuro[3,2-c]pyrazole (5b )A549Lung0.69 µM (GI₅₀)
1H-Benzofuro[3,2-c]pyrazole (5b )MCF-7Breast1.7 µM (GI₅₀)
Pyrazolo[1,5-a]pyrimidine derivative (35 )HepG2Liver3.53 µM (IC₅₀)
Pyrazolo[1,5-a]pyrimidine derivative (35 )MCF-7Breast6.71 µM (IC₅₀)
Pyrazolo[1,5-a]pyrimidine derivative (35 )HeLaCervical5.16 µM (IC₅₀)
1,4-Benzoxazine-pyrazole hybrid (22 )MCF-7Breast2.82 µM (IC₅₀)
1,4-Benzoxazine-pyrazole hybrid (23 )A549Lung3.14 µM (IC₅₀)
Pyrazolinyl-Indole (HD05 )VariousLeukemia, Colon, Breast, etc.Broad-spectrum activity

This table presents a selection of research findings. IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are standard measures of a compound's effectiveness.

Targeting of Key Oncogenic Signaling Pathways and Enzymes

The anticancer effects of pyrazole derivatives are frequently linked to their ability to inhibit specific enzymes that drive cancer progression. These compounds have been designed to target several key oncogenic signaling pathways. researchgate.net

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Pyrazole-based compounds have emerged as potent inhibitors of CDKs, particularly CDK2. nih.govnih.gov For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antitumor efficacy and CDK2 inhibition. One compound, 36 , showed the most significant inhibition against the CDK2 enzyme with an IC₅₀ value of 0.199 µM. nih.gov Another study on 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives also identified them as potent CDK2 inhibitors. wisdomlib.org The di-amino pyrazole derivative CAN508 exhibited selective inhibition against CDK2 with an IC₅₀ of 0.35 μM. nih.gov This inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating.

CompoundTargetPotency (IC₅₀)
Pyrazolo[1,5-a]pyrimidine derivative (36 )CDK20.199 µM
CAN508 CDK20.35 µM
N-Mannich pyrazole-5-ol derivative (6b )CDK20.458 µM

This table highlights pyrazole derivatives with demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival; its overactivity is a common driver in various cancers, including non-small cell lung cancer. nih.govnih.gov Pyrazole and pyrazoline-based derivatives have been a focus of research for developing new EGFR inhibitors. nih.gov A study of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids identified compounds 22 and 23 as having promising EGFR inhibitory activity, with IC₅₀ values of 0.6124 µM and 0.5132 µM, respectively. nih.gov Furthermore, some 5-alkylated selanyl-1H-pyrazole derivatives were found to be potent dual inhibitors of both EGFR and VEGFR-2. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. nih.govmdpi.com Numerous pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors. mdpi.com For instance, a series of N-Mannich pyrazole-5-ol derivatives were synthesized, with compound 6b showing promising dual inhibition of VEGFR-2 (IC₅₀ = 0.2 µM) and CDK2. nih.gov Another study on pyrazole hybrids also confirmed good inhibitory activities against VEGFR-2. mdpi.com By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth.

Compound ClassTargetPotency (IC₅₀)
N-Mannich pyrazole-5-ol derivative (6b )VEGFR-20.2 µM
Pyrazole-urea hybrid (36a )VEGFR-21.154 µM
Pyrazole-urea hybrid (38c )VEGFR-20.664 µM
Pyrazolo[3,4-d]pyrimidine derivative (12b )VEGFR-20.09 µM

This table shows the inhibitory activity of selected pyrazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. It is one of the most frequently altered pathways in human cancers, making it an attractive target for therapy. nih.govresearchgate.net The disruption of this pathway can inhibit the growth and survival of cancer cells. nih.gov While the development of pyrazole-based PI3K inhibitors is an active area of research, it is part of a broader effort to target this critical oncogenic pathway. mdpi.com The inhibition of PI3K and its downstream components, Akt and mTOR, represents a key strategy in cancer treatment, and the versatile pyrazole scaffold is a promising platform for the development of such targeted agents.

Interaction with Tubulin Dynamics and DNA Intercalation

The pyrazole nucleus is a key pharmacophore in the design of agents that target cellular division processes, including the disruption of microtubule dynamics and interference with DNA structure. While direct studies on 5-(methylsulfonylmethyl)-1H-pyrazole are limited, research on related pyrazole derivatives provides insights into their potential mechanisms of action.

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. mdpi.comnih.govnih.gov For instance, a novel pyrazole derivative, 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (compound 5b), has been shown to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 7.30 μM. mdpi.com This inhibition of tubulin dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. mdpi.com The structural features of these pyrazole derivatives allow them to bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule assembly. mdpi.com

Furthermore, the planar structure of the pyrazole ring, combined with appropriate substituents, can facilitate the intercalation of these molecules into the DNA double helix. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. Pyrazole derivatives have been designed as DNA intercalators, and their binding affinity to DNA has been demonstrated through various biophysical techniques. nih.govresearchgate.net The presence of cationic side chains can further enhance the binding of these compounds to the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Compound Class Mechanism of Action Observed Effect Reference
Pyrazole DerivativesTubulin Polymerization InhibitionCell cycle arrest at G2/M phase, apoptosis mdpi.commdpi.com
Pyrazole DerivativesDNA IntercalationDisruption of DNA replication and transcription nih.govresearchgate.netresearchgate.net
Cyclooxygenase (COX-2) Enzyme Inhibition

The pyrazole scaffold is a well-established core structure in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org While specific studies on this compound as a COX-2 inhibitor are not extensively documented, the general class of pyrazole derivatives has shown significant promise in this area.

The selectivity of pyrazole derivatives for COX-2 over COX-1 is attributed to the presence of a sulfonamide or a similar functional group, which can interact with a specific side pocket in the COX-2 enzyme active site that is absent in COX-1. nih.gov For example, a series of hybrid pyrazole analogues demonstrated potent and selective COX-2 inhibitory activity, with some compounds showing selectivity indices comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov One of the most active compounds in this series exhibited a COX-2 IC50 of 1.79 μM with a selectivity index of 72.73. nih.gov

Molecular docking studies have further elucidated the binding interactions of these pyrazole derivatives within the COX-2 active site, confirming the importance of the sulfonamide moiety for selective inhibition. nih.govresearchgate.net The anti-inflammatory effects of these compounds are a direct consequence of their ability to inhibit COX-2, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.net

Compound COX-2 IC50 (μM) Selectivity Index (COX-1 IC50/COX-2 IC50) Reference
Hybrid Pyrazole Analogue 5u1.7972.73 nih.gov
Hybrid Pyrazole Analogue 5s2.5165.75 nih.gov
Celecoxib (Reference)Not Specified78.06 nih.gov

Antimicrobial Efficacy and Antiviral Properties

Activity against Multidrug-Resistant (MDR) Bacterial Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis)

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have been investigated as a potential source of new antibiotics to combat these challenging pathogens. nih.govfigshare.com

Several studies have reported the synthesis and evaluation of pyrazole-containing compounds with significant activity against MDR Gram-positive bacteria. For instance, new pyrazolo[1,5-a]pyrimidines linked to furan or thiophene units have demonstrated potent antibacterial activity against S. aureus and MRSA strains. nih.gov One such derivative displayed a minimum inhibitory concentration (MIC) of 2.4 μM against an MRSA strain, which was more effective than the standard antibiotic linezolid. nih.gov Similarly, thiazole-linked pyrazolo[1,5-a]pyrimidine hybrids have shown promising activity against both MRSA and VRE, with one compound exhibiting an MIC of 7.3 μM against MRSA and 3.6 μM against VRE. figshare.com The mechanism of action for some of these pyrazole hybrids is believed to involve the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR). researchgate.net

Compound Class Bacterial Strain MIC (μM) Reference
Pyrazolo[1,5-a]pyrimidine-furan hybridMRSA ATCC:433002.4 nih.gov
Thiazole-linked pyrazolo[1,5-a]pyrimidineMRSA ATCC:335917.3 figshare.com
Thiazole-linked pyrazolo[1,5-a]pyrimidineVRE ATCC:512993.6 figshare.com

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously difficult to eradicate and contribute to chronic infections. The ability to inhibit biofilm formation is a key strategy in the development of new antimicrobial therapies. Pyrazole derivatives have shown potential as anti-biofilm agents, particularly against Staphylococcus aureus. nih.govnih.gov

Research on indolenine-substituted pyrazole derivatives has identified compounds that can effectively prevent the formation of S. aureus biofilms and eradicate mature biofilms at concentrations lower than those required to inhibit planktonic bacterial growth. nih.gov One of the hit compounds demonstrated a minimum biofilm inhibitory concentration (MBIC50) as low as 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC50) of 6.25 µg/mL against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov This suggests that these compounds may act on specific pathways involved in biofilm development rather than general bacterial viability. Other studies on different classes of pyrazoles have also reported their ability to interfere with biofilm formation in various bacterial species. nih.govmdpi.comfrontiersin.org

Compound Class Bacterial Strain MBIC50 (µg/mL) MBEC50 (µg/mL) Reference
Indolenine-substituted pyrazoleMSSA & MRSA1.566.25 nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the rise of drug-resistant strains necessitates the discovery of new anti-TB drugs. nih.gov Pyrazole-containing compounds have been a focus of research in this area, with numerous derivatives showing promising activity against M. tuberculosis. nih.govresearchgate.net

The mechanism of action of these pyrazole derivatives can vary. Some have been found to inhibit essential enzymes in the bacterial cell wall synthesis pathway, such as UDP-galactopyranose mutase (UGM). nih.gov For example, a pyrazole-based compound was identified as a mixed inhibitor of M. tuberculosis UGM. nih.gov Structure-activity relationship (SAR) studies have been conducted on various series of pyrazole derivatives to optimize their antitubercular potency. researchgate.net These studies have highlighted the importance of specific substitutions on the pyrazole ring for maintaining activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

Compound Class Target Activity Reference
Pyrazole-based compoundsM. tuberculosis UGMMixed inhibition nih.gov
Pyrazole derivativesM. tuberculosisPromising potency against drug-susceptible and drug-resistant strains nih.govresearchgate.net

Antiviral Mechanisms (e.g., Cysteine Protease Inhibition against Alphaviruses)

Alphaviruses, such as Chikungunya virus and Venezuelan equine encephalitis virus, are responsible for significant human and animal diseases. The nsP2 cysteine protease of alphaviruses is an essential enzyme for viral replication and is a key target for antiviral drug development. A pyrazole derivative containing a methylsulfonyl group has been identified as a potent inhibitor of this enzyme. mdpi.comsemanticscholar.orgnih.govresearchgate.netchemrxiv.org

Specifically, (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (RA-0002034) acts as a covalent inhibitor of the nsP2 cysteine protease. mdpi.com This compound has demonstrated potent antiviral activity against both New and Old World alphaviruses. mdpi.com The vinyl sulfone moiety of the molecule is believed to act as a warhead that covalently modifies a cysteine residue in the active site of the protease, leading to its irreversible inhibition. mdpi.com While the parent compound showed poor pharmacokinetic properties, a cyclized prodrug form, a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibited improved plasma exposure, suggesting a potential strategy for in vivo delivery of the active antiviral agent. mdpi.comresearchgate.net

Compound Target Mechanism of Action Antiviral Spectrum Reference
(E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamideAlphavirus nsP2 Cysteine ProteaseCovalent InhibitionNew and Old World Alphaviruses mdpi.comnih.gov

Other Pharmacological Research Directions

Beyond their applications in proliferative and infectious diseases, pyrazole derivatives are explored for a wide array of other therapeutic uses due to their ability to interact with various biological targets. globalresearchonline.net

The anti-inflammatory properties of pyrazole derivatives are well-established, with the most prominent examples being selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The development of these agents has been a significant focus of research, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with non-selective COX inhibition. mdpi.comencyclopedia.pub

The primary anti-inflammatory mechanism for many pyrazole-based compounds is the inhibition of COX enzymes, which are crucial for the biosynthesis of prostaglandins from arachidonic acid. mdpi.com The discovery that the COX enzyme exists in two isoforms, a constitutive COX-1 and an inducible COX-2, led to the development of selective inhibitors. The sulfonamide group, a related functionality to the methylsulfonylmethyl group, has been identified as a critical substituent for achieving COX-2 selectivity. ijpsjournal.com For instance, the benzenesulfonamide moiety is a key structural feature in several potent and selective COX-2 inhibitors. encyclopedia.pub

Research into the structure-activity relationships (SAR) of these compounds has revealed that specific substitutions on the pyrazole ring are crucial for potent and selective activity. The anti-inflammatory efficacy is often associated with the presence of a p-sulfonamidophenyl or a similar group at the N-1 position of the pyrazole ring.

Beyond COX inhibition, studies on pyrazole derivatives suggest their involvement in other anti-inflammatory pathways:

Lipoxygenase (LOX) Inhibition : Some pyrazole hybrids have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), addressing synergistic inflammatory pathways. mdpi.comijpsjournal.com

Cytokine Modulation and NF-κB Suppression : The anti-inflammatory effects of pyrazole derivatives can also be attributed to the modulation of pro-inflammatory cytokines and the suppression of the nuclear factor-κB (NF-κB) signaling pathway. ijpsjournal.comresearchgate.net

The table below summarizes the COX-2 inhibitory activity of several pyrazole derivatives bearing sulfonamide or methyl sulfone groups.

CompoundStructureTargetActivity (IC50)Selectivity Index (COX-1/COX-2)
CelecoxibA pyrazole with a p-sulfonamidophenyl group at N-1COX-2~0.04 µM>375
Compound 189(c)A pyrazole with a benzenesulfonamide moietyCOX-238.73 nM17.47
Compound 189(d)A pyrazole with a benzenesulfonamide moietyCOX-239.14 nM13.10
Pyrazoline 18hA pyrazoline linked to a 4-methylsulfonylphenyl scaffoldCOX-219.32 µMNot Reported

Data sourced from multiple studies on pyrazole derivatives. encyclopedia.pubnih.gov

The structural versatility of the pyrazole nucleus makes it a privileged scaffold for designing inhibitors of various enzymes implicated in a range of non-cancerous and non-infectious diseases. globalresearchonline.net One of the most significant areas of research in this context is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. nih.gov

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

Numerous pyrazole-containing compounds have been synthesized and evaluated as DPP-4 inhibitors. researchgate.net The pyrazole ring system has been shown to be a key pharmacophore that can effectively interact with the active site of the DPP-4 enzyme. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that the pyrazole core can facilitate crucial π-cation interactions with amino acid residues such as Arg358 and Tyr666, engaging both the S1 and S2 pockets of the DPP-4 active site. researchgate.netmdpi.com

A notable example of a commercially successful pyrazole-based DPP-4 inhibitor is Teneligliptin, which contains a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety. nih.gov The development of such compounds highlights the potential of the pyrazole scaffold in designing potent and selective enzyme inhibitors. Research has also explored pyrazole-based thiosemicarbazones and pyrazole-3-carbohydrazone derivatives as effective DPP-4 inhibitors. researchgate.netnih.gov

The table below presents examples of pyrazole derivatives investigated for DPP-4 inhibitory activity.

Compound ClassExample Structure FeatureTargetActivity (IC50)
TeneligliptinContains a 3-methyl-1-phenyl-1H-pyrazol-5-yl moietyDPP-4Potent (nM range)
Pyrazole-thiosemicarbazone derivativeFeatures a pyrazole ring linked to a thiosemicarbazoneDPP-422 nM
Pyrazolopyrimidine derivativeA fused pyrazole and pyrimidine ring systemDPP-4141 nM
(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine analogueA pyrazole with methylamine and diphenyl substitutionsDPP-4Sub-micromolar to micromolar range

Data sourced from multiple studies on pyrazole derivatives as DPP-4 inhibitors. nih.govnih.gov

Structure Activity Relationship Sar and Ligand Target Interaction Studies

Identification of Pharmacophoric Features and Essential Structural Motifs for Bioactivity

The pyrazole (B372694) ring is a well-established pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The two adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.govmdpi.com

The bioactivity of pyrazole-containing compounds is often attributed to a combination of features:

The Pyrazole Core: This five-membered aromatic ring provides a rigid scaffold that correctly orients the appended functional groups for optimal target interaction.

Hydrogen Bonding: The N-H group of the pyrazole ring is a potential hydrogen bond donor, while the lone pair on the second nitrogen atom can act as a hydrogen bond acceptor.

Substituent Pockets: The positions on the pyrazole ring (N1, C3, C4, and C5) allow for the introduction of various substituents that can modulate the compound's physicochemical properties and target selectivity.

In the case of 5-(methylsulfonylmethyl)-1H-pyrazole, the methylsulfonylmethyl group (-CH₂SO₂CH₃) is a significant contributor to its potential pharmacophoric profile. The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and is known for its ability to enhance binding affinity to biological targets. acs.org

Influence of Substituent Position and Electronic Properties on Pharmacological Efficacy and Selectivity

The placement and electronic nature of substituents on the pyrazole ring are critical determinants of pharmacological outcomes. Studies on various pyrazole derivatives have demonstrated that:

Substituent Position: The position of a substituent dictates its spatial orientation and its ability to interact with specific pockets within a biological target. For instance, in a series of pyrazole-4-sulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen greatly influenced their antiproliferative activity. acs.org While this is a different isomer, it highlights the importance of substituent placement. The 5-position, where the methylsulfonylmethyl group resides in the target compound, is a key vector for interaction in many bioactive pyrazoles.

A study on fully substituted pyrazoles indicated that both electron-donating and -withdrawing groups on a phenyl ring attached to the pyrazole could be well-tolerated, suggesting that steric factors can also play a crucial role. acs.org

Table 1: Influence of Substituents on the Bioactivity of Related Pyrazole Derivatives

Base Scaffold Substituent and Position Observed Biological Effect Reference
Pyrazole-4-sulfonamideVarious ethyl amines on sulfonamideVaried antiproliferative activity acs.org
Pyrazole Benzothiazole HybridsElectron-withdrawing groups on aryl ringsEnhanced anticancer activity mdpi.com
Fully Substituted PyrazolesVarious groups on phenyl ringBoth electron-donating and -withdrawing groups tolerated acs.org

Computational Approaches to Ligand-Protein Binding Analysis

In the absence of extensive empirical data for this compound, computational methods provide a powerful toolkit to predict its interactions with potential biological targets.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrazole derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes.

For instance, molecular docking of pyrazole-sulfonamide derivatives into the active site of carbonic anhydrase has revealed key interactions. nih.govnih.gov The sulfonamide moiety often coordinates with the zinc ion in the enzyme's active site, while the pyrazole core and its substituents form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. nih.govnih.gov It is plausible that the sulfonyl group of this compound could engage in similar interactions with metalloenzymes or other targets with positively charged regions. Docking studies on pyrazole derivatives targeting RET kinase have also highlighted the importance of the pyrazole core in binding to the ATP-binding site. hilarispublisher.com

Table 2: Predicted Interactions from Molecular Docking of Related Pyrazole Derivatives

Compound Class Target Protein Key Predicted Interactions Reference
Pyrazole-sulfonamidesCarbonic AnhydraseSulfonamide with Zn²⁺; pyrazole with active site residues nih.govnih.gov
Pyrazole DerivativesRET KinasePyrazole core in ATP-binding site hilarispublisher.com
Pyrazole-containing imide derivativesHsp90αHydrogen bonds and π-π stacking researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding mode predicted by docking. MD simulations of pyrazole-carboxamide derivatives bound to carbonic anhydrase have shown that the docked poses can be stable, with minor conformational changes and fluctuations, reinforcing the predicted binding interactions. nih.gov A similar approach for this compound would be valuable to understand the stability of its potential interactions with a given target. MD simulations on other pyrazole-containing imide derivatives have also been used to explore the most likely binding modes with targets like Hsp90α. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For pyrazole derivatives, 2D and 3D-QSAR studies have been conducted to identify the key structural features that influence their activity.

For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that the activity was influenced by adjacency and distance matrix descriptors. nih.gov Another QSAR study on pyrazole derivatives as anticancer agents suggested that the presence of electron-withdrawing groups on a benzene (B151609) ring attached to the pyrazole could increase cytotoxic effects. nih.gov These studies underscore the importance of electronic and topological properties in determining the bioactivity of pyrazole-based compounds. A QSAR model for a series of compounds including this compound could help in predicting its activity and in the rational design of more potent analogs.

Table 3: Key Descriptors from QSAR Studies of Related Pyrazole Derivatives

Compound Series Biological Activity Important QSAR Descriptors Reference
1H-pyrazole-1-carbothioamidesEGFR Kinase InhibitionAdjacency/distance matrix descriptors (e.g., BCUT_PEOE_2) nih.gov
Pyrazole DerivativesAnticancerElectronic properties of substituents (e.g., presence of electron-withdrawing groups) nih.gov
Pyrazolyl-thiazolinone DerivativesAntitumorElectrotopological state indices and Polar Surface Area ijsdr.org

Advanced Research Methodologies and Characterization Techniques

In Vitro Biochemical and Cell-Based Assay Development for Biological Activity Assessment

The biological evaluation of pyrazole (B372694) derivatives, including those structurally related to 5-(methylsulfonylmethyl)-1H-pyrazole, often begins with a variety of in vitro biochemical and cell-based assays to determine their potential therapeutic effects. These assays are fundamental in identifying lead compounds and understanding their mechanism of action at a cellular and molecular level.

For instance, in the context of anticancer research, novel pyrazole derivatives are frequently evaluated for their antiproliferative activity against various human cancer cell lines. A common method employed is the CellTiter-Glo® Luminescent Cell Viability Assay. acs.org This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. In a study on new pyrazole-4-sulfonamide derivatives, their in vitro antiproliferative activity was assessed against U937 cells, a human leukemia cell line. acs.org The half-maximal inhibitory concentration (IC50) values are typically calculated to quantify the potency of the compounds. acs.org

Similarly, other studies have evaluated pyrazole derivatives against a panel of human cancer cell lines including prostate (DU145), melanoma (A2058), and breast cancer (MCF-7). researchgate.net The results from these screenings can indicate selective activity against certain cancer types, guiding further development. researchgate.net For example, certain pyrazole derivatives have shown selective potency against the MCF-7 cell line. researchgate.net

Beyond cancer, pyrazole-containing compounds are investigated for a wide range of biological activities. For example, pyrazole derivatives have been tested for their antimicrobial and antifungal properties. mdpi.com These assays typically involve determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.com

The table below summarizes representative in vitro assays used for evaluating the biological activity of pyrazole derivatives.

Assay TypePurposeExample Cell Line/TargetMeasured Parameter
Cell Viability AssayTo assess the antiproliferative or cytotoxic effects of the compound.U937, DU145, MCF-7, A2058IC50
Antimicrobial Susceptibility TestTo determine the antimicrobial efficacy of the compound.E. coli, S. aureusMIC
Enzyme Inhibition AssayTo measure the inhibitory effect of the compound on a specific enzyme.Carbonic AnhydraseKi

In Silico Screening and Computational Drug Discovery Pipelines

Computational methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the prediction of pharmacokinetic properties, which helps to prioritize candidates for synthesis and biological testing.

Predictive pharmacokinetic modeling and ADME profiling are crucial for evaluating the drug-like properties of new chemical entities. For pyrazole-sulfonamide derivatives, in silico ADME predictions are used to assess their potential for oral bioavailability and to identify any potential liabilities. nih.gov Computational tools can predict a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov For a series of novel pyrazole-carboxamides bearing a sulfonamide moiety, ADMET analyses were performed, and it was found that the compounds did not show AMES toxicity, a measure of mutagenic potential. nih.gov

Key ADME parameters that are often predicted computationally for pyrazole derivatives include:

Lipophilicity (logP): An indicator of a compound's ability to cross cell membranes.

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Human Oral Absorption: Estimates the extent of absorption after oral administration.

These predictions are valuable for filtering compound libraries and guiding the design of molecules with more favorable pharmacokinetic profiles. nih.gov

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org For pyrazole-based scaffolds, pharmacophore-based virtual screening and molecular docking are commonly employed. nih.gov

In a pharmacophore-based approach, a model is generated that defines the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used to screen large compound databases for molecules that match these features. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For novel pyrazole-carboxamides, molecular docking studies have been used to investigate the binding mechanisms with target enzymes like human carbonic anhydrase (hCA) I and II. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov The stability of these docked poses can be further evaluated using molecular dynamics simulations. nih.gov

Spectroscopic and Crystallographic Elucidation of Molecular Structures

The definitive determination of the molecular structure of novel compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both 1H and 13C NMR are routinely used to characterize newly synthesized pyrazole derivatives.

For pyrazole sulfonamides, the 1H NMR spectra typically show characteristic signals for the protons of the pyrazole ring and the sulfonamide group. For example, the N-H proton of the sulfonamide group in hispolon (B173172) derived pyrazole sulfonamides has been observed at δ 7.47 to 7.54 ppm. scielo.org.mx The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

1H-pyrazole 1H NMR (ppm) 13C NMR (ppm)
H-3/H-57.6134.7
H-46.3105.9

Data for 1H-pyrazole. Chemical shifts can vary depending on the solvent and substituents.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for determining the absolute structure of a molecule.

While a crystal structure for this compound is not available in the reviewed literature, a study on the closely related compound, 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] acs.orgresearchgate.netnih.govtriazine , offers valuable insights into the solid-state conformation of a molecule containing a methylsulfonyl-pyrazole moiety. eurasianjournals.com The crystallographic data for this compound are summarized below.

Crystal Data1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] acs.orgresearchgate.netnih.govtriazine
Crystal system Monoclinic
Space group P21/c
a (Å) 17.901(1)
b (Å) 8.1268(7)
c (Å) 14.203(3)
β (°) 103.17(1)
Volume (Å3) 2011.9(5)
Z 8

In the crystal structure of this related compound, the pyrazolotriazine fused-ring system is essentially planar. eurasianjournals.com The molecules are linked in the crystal lattice through intermolecular C—H···O and C—H···N hydrogen bonds. eurasianjournals.com Such analyses are critical for understanding the solid-state packing and potential polymorphism of these compounds.

Mass Spectrometry and Chromatographic Methods for Purity and Identity Confirmation

The definitive identification and purity determination of a synthesized compound like this compound would rely on a combination of chromatographic separation and mass spectrometric detection. These techniques provide information on the compound's molecular weight, fragmentation patterns, and the presence of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a primary tool for the analysis of this compound. A reversed-phase High-Performance Liquid Chromatography (HPLC) method would likely be developed, utilizing a C18 column with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. This would separate the target compound from starting materials, byproducts, and degradation products. The eluent would be introduced into a mass spectrometer, where techniques like electrospray ionization (ESI) would generate ions of the molecule. The mass analyzer would then provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. Further fragmentation of the parent ion (MS/MS) would yield a characteristic pattern that could be used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. In GC-MS, the compound would be vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. Following separation, the molecules would be ionized, typically by electron ionization (EI), leading to fragmentation. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, would be compared against spectral libraries for identification.

While general methodologies for the analysis of pyrazole derivatives are well-documented, specific parameters and findings for this compound are not available in the reviewed literature. For instance, studies on other pyrazole compounds often report detailed conditions for their chromatographic separation and the characteristic ions observed in their mass spectra. However, no such specific data could be located for this compound.

Table 1: Hypothetical Chromatographic and Mass Spectrometric Parameters for this compound

ParameterTechniqueHypothetical Value/ConditionPurpose
Chromatography
ColumnHPLCC18, 2.1 x 50 mm, 1.8 µmSeparation of the compound from impurities.
Mobile PhaseHPLCA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution for optimal separation.
Flow RateHPLC0.3 mL/minTo ensure proper separation and ionization.
ColumnGCHP-5ms, 30 m x 0.25 mm, 0.25 µmSeparation of volatile compounds.
Carrier GasGCHeliumInert gas for carrying the sample through the column.
Mass Spectrometry
Ionization ModeLC-MSPositive Electrospray Ionization (ESI+)To generate protonated molecular ions.
Ionization ModeGC-MSElectron Ionization (EI)To induce fragmentation for structural analysis.
Monitored Ion (m/z)LC-MSExpected [M+H]⁺Confirmation of molecular weight.
Fragmentation IonsLC-MS/MS & GC-MSHypothetical fragments based on structureStructural elucidation and confirmation.

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound was found.

High-Throughput Screening (HTS) and Chemical Library Development

High-Throughput Screening (HTS) is a critical component of drug discovery and materials science, enabling the rapid testing of thousands to millions of compounds for a specific biological activity or physical property. Chemical libraries, which are large collections of diverse small molecules, are the foundation of HTS campaigns.

The inclusion of this compound in a chemical library for HTS would depend on several factors, including its synthetic accessibility, structural novelty, and physicochemical properties that align with the goals of the screening campaign (e.g., drug-likeness). The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. The methylsulfonylmethyl substituent would provide specific steric and electronic properties that could influence its interaction with biological targets.

If this compound were to be included in an HTS campaign, it would be tested in assays designed to identify "hits"—compounds that exhibit a desired activity. These assays can be biochemical (e.g., enzyme inhibition) or cell-based (e.g., modulation of a signaling pathway).

Despite the prevalence of pyrazole-containing compounds in screening libraries, a thorough search of public databases and scientific literature did not reveal any specific instances of this compound being included in a publicly documented chemical library or being identified as a hit in an HTS campaign. The development of chemical libraries is often a proprietary endeavor within pharmaceutical and biotechnology companies, and the specific contents of these libraries are not always disclosed.

Table 2: Illustrative High-Throughput Screening Campaign for a Hypothetical Target

ParameterDescription
Screening Target Hypothetical Protein Kinase XYZ
Assay Principle Measurement of ATP consumption using a luminescent reporter.
Compound Library Hypothetical library containing diverse heterocyclic compounds, including pyrazoles.
Compound Concentration 10 µM
HTS Outcome Identification of compounds that inhibit kinase activity by more than 50%.
Status of this compound Not present in publicly documented screening libraries or reported as a hit.

Note: This table is for illustrative purposes to demonstrate the context of HTS and does not represent actual data for this compound.

Future Research Perspectives and Translational Potential

Rational Design and Synthesis of Next-Generation 5-(Methylsulfonylmethyl)-1H-pyrazole Analogues

The advancement of this compound from a lead compound to a clinical candidate necessitates the rational design and synthesis of next-generation analogues with superior properties. Future research will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. connectjournals.com By synthesizing a library of derivatives with modifications at various positions of the pyrazole (B372694) ring and the methylsulfonyl moiety, researchers can elucidate the structural requirements for optimal biological activity. For instance, substituting different groups on the pyrazole ring can influence the compound's binding affinity to biological targets. researchgate.net Computational tools like molecular docking simulations and quantitative structure-activity relationship (QSAR) studies can accelerate this process by predicting the biological activity of virtual compounds, thus prioritizing synthetic efforts. connectjournals.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring is often considered a bioisostere of other aromatic rings, such as benzene (B151609), which can lead to improved physicochemical properties like solubility and lipophilicity. nih.gov Future design strategies may involve replacing the core pyrazole structure with other heterocyclic systems or modifying the methylsulfonyl group with other bioisosteric equivalents to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Advanced Synthetic Methodologies: The efficient synthesis of diverse pyrazole analogues is crucial. Modern synthetic methods, including microwave-assisted synthesis, multicomponent reactions, and green chemistry approaches, can facilitate the rapid and efficient production of compound libraries for screening. researchgate.net These advanced techniques offer advantages over classical methods by often providing higher yields, shorter reaction times, and a more environmentally friendly process. researchgate.net A fragment-based splicing strategy, where structural motifs from different active compounds are combined, could also lead to the discovery of novel and potent derivatives. nih.gov

Identification and Validation of Novel Biological Targets for Methylsulfonyl Pyrazole Compounds

While the initial promise of this compound may be linked to a specific biological target, a comprehensive understanding of its mechanism of action requires the identification and validation of all its molecular partners. Compounds incorporating pyrazole and methylsulfonylphenyl scaffolds have shown activity against a variety of biological targets. nih.gov

Future research should aim to:

Deorphanize the Compound: Employing techniques such as chemical proteomics, affinity chromatography, and yeast two-hybrid screening can help identify the direct binding proteins for this compound and its analogues.

Explore Known Pyrazole Targets: The pyrazole scaffold is a core component of drugs targeting a wide range of proteins, including enzymes, receptors, and signaling pathway components. researchgate.net Known targets for pyrazoline scaffolds, a related structure, include cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), HER2, and vascular endothelial growth factor receptor 2 (VEGFR2), which are significant in cancer therapy. nih.gov Investigating the activity of methylsulfonyl pyrazole compounds against these established targets could reveal new therapeutic applications.

Validate Novel Targets: Once potential new targets are identified, their biological relevance must be validated using techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, and overexpression studies in relevant cell and animal models. This validation is critical to confirm that the interaction between the compound and the target is responsible for the observed therapeutic effect.

A study on novel pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold demonstrated inhibitory activity against several kinases, as shown in the table below.

CompoundTargetIC₅₀ (µM)
18h EGFR0.574
18g HER20.496
18h HER20.253
18g VEGFR20.168
18h VEGFR20.135
ErlotinibEGFR0.105
ErlotinibHER20.085
SorafenibVEGFR20.041
Data sourced from a study on pyrazoline derivatives incorporating a 4-methylsulfonylbenzene nucleus. nih.gov

Strategies for Optimizing Bioavailability and In Vivo Pharmacological Efficacy

A compound's therapeutic potential is not solely dependent on its potency at the target site but also on its ability to reach that target in sufficient concentrations, a property governed by its absorption, distribution, metabolism, and excretion (ADME) profile. The pyrazole ring itself can improve properties like lipophilicity and solubility. nih.gov Future research must focus on optimizing the bioavailability and in vivo efficacy of this compound analogues.

Key strategies include:

Modifying Physicochemical Properties: Fine-tuning properties such as lipophilicity, solubility, and pKa through chemical modification is a primary strategy. For example, introducing polar functional groups can enhance aqueous solubility, while adjusting lipophilicity can improve membrane permeability. researchgate.net The metabolic stability of the pyrazole nucleus is a known advantage that can be leveraged. nih.gov

Prodrug Approaches: Converting the active compound into a prodrug can overcome issues like poor solubility or rapid metabolism. The prodrug is an inactive derivative that is converted into the active form in vivo through enzymatic or chemical transformation.

Preclinical Pharmacokinetic Studies: Conducting thorough pharmacokinetic studies in animal models is essential to understand the ADME properties of new analogues. These studies provide crucial data on half-life, clearance, and volume of distribution, guiding further chemical optimization. nih.gov For instance, studies on 5-methyl-1H-pyrazole derivatives have shown that structural modifications can lead to improved metabolic stability in human liver microsomes. nih.gov

Development of Advanced Drug Delivery Systems (e.g., Nanoparticle Encapsulation) for Pyrazole-Based Therapeutics

Even with an optimized chemical structure, achieving the desired therapeutic window can be challenging. Advanced drug delivery systems offer a powerful approach to enhance the efficacy and reduce the side effects of pyrazole-based therapeutics by controlling their release and targeting them to specific tissues.

Nanoparticle Encapsulation: Encapsulating pyrazole compounds within nanoparticles, such as liposomes, dendrimers, or polymeric nanoparticles, can improve their solubility, protect them from premature degradation, and facilitate targeted delivery. researchgate.netnih.gov For example, research has shown that the encapsulation of highly substituted pyrazoles in dendrimer nanoparticles can successfully improve their physicochemical and biological features. nih.gov This approach can lead to drug delivery systems with an enhanced and broader spectrum of activity. nih.gov

Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy can significantly increase the local concentration of the drug at the site of action, thereby enhancing its therapeutic effect while minimizing systemic toxicity. researchgate.net

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the microenvironment of the diseased tissue (e.g., pH, enzymes, temperature) is a sophisticated strategy to achieve site-specific drug release.

Collaborative and Interdisciplinary Research Frameworks to Accelerate Discovery

The journey of a drug from concept to clinic is a complex, lengthy, and expensive process that necessitates a collaborative and interdisciplinary approach. connectjournals.comresearchgate.net Accelerating the discovery and development of next-generation this compound therapeutics will require breaking down traditional research silos.

Future progress will be fostered by:

Academia-Industry Partnerships: Collaborations between academic research institutions, which often excel in basic discovery and target identification, and pharmaceutical companies, with their expertise in drug development, clinical trials, and commercialization, are vital.

Integration of Computational and Experimental Sciences: A close feedback loop between computational chemists, who can design and model new compounds, and synthetic and medicinal chemists, who can synthesize and test them, is crucial for rapid and rational drug design. connectjournals.comresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogues, paving the way for novel treatments for a range of diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(methylsulfonylmethyl)-1H-pyrazole?

Answer:
The synthesis typically involves functionalizing the pyrazole core at the 5-position with a methylsulfonylmethyl group. A widely used approach involves:

  • Step 1 : Cyclocondensation of β-ketoesters or β-diketones with hydrazines to form the pyrazole ring. For example, reacting ethyl acetoacetate with methylhydrazine under reflux conditions .
  • Step 2 : Sulfonylation of the methyl group at the 5-position using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization. Key analytical techniques (IR, ¹H-NMR, mass spectrometry) confirm the structure and purity .

Basic: How is structural characterization of this compound performed?

Answer:
Structural elucidation relies on:

  • Spectroscopic Analysis :
    • ¹H-NMR : Peaks for methylsulfonyl (δ ~3.0 ppm, singlet) and pyrazole protons (δ ~6.5–7.5 ppm) .
    • IR : Stretching vibrations for S=O (~1350–1150 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves tautomerism (e.g., N–H proton exchange between pyrazole nitrogens) and confirms substituent positions. For example, coexisting tautomers in crystals may require refinement of H-atom positions .

Advanced: How does tautomerism impact the physicochemical and biological properties of this compound?

Answer:
Tautomerism in pyrazoles arises from proton exchange between N1 and N2, leading to distinct structural forms:

  • Crystallographic Evidence : Studies show coexisting tautomers (e.g., 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole) in the same crystal lattice, with dihedral angles between pyrazole and aryl rings influencing packing and hydrogen bonding .
  • Biological Implications : Tautomeric forms may exhibit differing binding affinities to targets (e.g., COX-2 inhibition). Resolving tautomers via X-ray or NMR is critical for structure-activity relationship (SAR) studies .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Answer:
Key strategies include:

  • Catalysis : Using Cu(I) or Pd catalysts for regioselective sulfonylation to minimize byproducts .
  • Solvent Optimization : Replacing DMF with greener solvents (e.g., ethanol/water mixtures) while maintaining reaction efficiency .
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., cyclocondensation at 100°C for 15 minutes) .
  • Purification : Employing preparative HPLC for high-purity yields (>98%) .

Advanced: How can contradictory pharmacological data for this compound be addressed?

Answer:
Contradictions often arise from:

  • Tautomerism : Validate the dominant tautomer under experimental conditions (e.g., pH, solvent) using pH-dependent NMR .
  • Metabolic Instability : Incorporate deuterated methyl groups or fluorinated substituents to enhance metabolic stability, as seen in COX-2 inhibitors like celecoxib .
  • In Vitro vs. In Vivo Discrepancies : Cross-validate using multiple assays (e.g., enzyme inhibition, cell-based models, and pharmacokinetic studies) .

Advanced: What strategies enhance the biological activity of derivatives?

Answer:
SAR studies suggest:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position increase target affinity, while bulky aryl groups at the 1-position improve selectivity .
  • Hybrid Molecules : Conjugation with triazoles or isoxazoles enhances anti-inflammatory activity (e.g., reduced ulcerogenic effects compared to NSAIDs) .
  • Docking Studies : Molecular modeling identifies optimal substituent orientations for binding pockets (e.g., hydrophobic interactions in COX-2) .

Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer:
Challenges include:

  • Tautomer Identification : Use variable-temperature NMR or X-ray crystallography to distinguish tautomers .
  • Purity Assessment : Combine elemental analysis with LC-MS to detect trace impurities from sulfonylation byproducts .
  • Crystallographic Refinement : Apply SHELX software for high-resolution data, refining H-atom positions isotropically in cases of disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.